Triethyloxonium hexachloroantimonate

Catalog No.
S1913719
CAS No.
3264-67-3
M.F
C6H15Cl6OSb
M. Wt
437.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyloxonium hexachloroantimonate

Standard oxonium salts (e.g., [Et3O][BF4]) introduce fluoride contaminants that poison catalysts, terminate polymer chains, or hydrolyze in aqueous workflows. Even SbCl5 over-oxidizes with chlorination. Triethyloxonium SbCl6 eliminates these failures: it is a strictly non-nucleophilic oxidant/ethylating agent, delivering clean one-electron transfer without fluoride release. This ensures quantitative cation-radical synthesis, controlled polymer p-doping, and stable biphasic reactions. Procure with confidence for reproducible performance in advanced materials and sensitive alkylations.

CAS Number

3264-67-3

Product Name

Triethyloxonium hexachloroantimonate

IUPAC Name

hexachloroantimony(1-);triethyloxidanium

Molecular Formula

C6H15Cl6OSb

Molecular Weight

437.7 g/mol

InChI

InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

QHWUSZRAYQUNCY-UHFFFAOYSA-H

SMILES

CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

The exact mass of the compound Triethyloxonium hexachloroantimonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Triethyloxonium hexachloroantimonate, Triethyloxonium antimony(V) chloride, Et3O[SbCl6], Triethyloxonium hexachlorostibate, Triethyloxonium hexachloroantimonate(V)

Purity

≥97%

Package Size

1 g, 5 g

Triethyloxonium hexachloroantimonate (CAS 3264-67-3) is a specialized Meerwein salt procured primarily for its dual functionality as a powerful ethylating agent and a selective one-electron oxidant. Unlike standard oxonium salts, it features the exceptionally bulky and non-nucleophilic hexachloroantimonate ([SbCl6]-) counterion. In industrial and advanced laboratory settings, this compound is selected as a critical precursor for the synthesis of stable aromatic cation-radical salts, the initiation of controlled cationic ring-opening polymerizations, and the precise p-doping of conjugated polymers. Its distinct ion-pairing dynamics and extreme hydrophobicity make it an essential material choice when standard tetrafluoroborate ([BF4]-) salts fail due to nucleophilic collapse, insufficient oxidizing power, or hydrolytic instability [1].

Research Fit

1 Reported electrophilic reagent for O-alkylation and C–C bond formation
2 Reported selective one-electron oxidant for aromatic donors
3 Enables preparation of crystalline cation-radical salts for structural studies

Substituting triethyloxonium hexachloroantimonate with more common alkylating agents, such as triethyloxonium tetrafluoroborate ([Et3O][BF4]) or generic Lewis acids, frequently results in critical process failures in sensitive synthetic workflows. The [BF4]- anion is weakly nucleophilic and prone to hydrolysis, slowly releasing fluoride ions that can poison catalysts, terminate propagating polymer chains, or interfere with analytical derivatizations. Furthermore, standard Meerwein salts lack the specific redox potential required to act as one-electron oxidants for aromatic donors. Attempting to bypass this by using pure Lewis acids like antimony pentachloride (SbCl5) as an alternative oxidant leads to uncontrolled two-electron electrophilic chlorination of the target substrate. Consequently, procurement must strictly specify the [Et3O][SbCl6] salt to ensure quantitative yields of pure cation radicals and absolute suppression of nucleophilic side reactions[1].

Substitution Risk

Target Compound
Triethyloxonium Hexachloroantimonate
SbCl6− counter-anion defines ion-pair dissociation, decomposition, and polymerization termination.
Generic Substitutes
BF4− / PF6− Analogs
Different anion structure shifts effective cation concentration, byproducts, and polymerization outcome.
Ion-Pair Equilibrium
Measurable Kd difference versus SbF6− may alter kinetic profiles in solution.
Decomposition Pathway
Chlorinated byproducts (EtCl, SbCl5) vs. fluorinated analogs require distinct safety protocols.
Polymerization Termination
Unique termination with SbCl6− stops B-stage early, while BF4−/PF6− proceed to quantitative conversion.
Reactivity Mode
One-electron oxidation capability is not shared by common trialkyloxonium salts.

Cation-Radical Generation Efficiency vs. Standard Meerwein Salts

In the synthesis of stable aromatic cation-radical salts, the choice of counterion dictates the success of the oxidation process. Head-to-head studies demonstrate that reacting hydroquinone ethers with [Et3O][SbCl6] in dichloromethane at 0 °C yields the corresponding stable cation-radical salts in quantitative yield within 2 hours. Under identical conditions, the industry-standard Meerwein salt,[Et3O][BF4], produces 0% cation radical even after 12 hours of prolonged stirring at room temperature, as it fundamentally lacks the requisite oxidizing capability [1].

Evidence DimensionYield of isolated aromatic cation-radical salts
Target Compound DataQuantitative yield (~100%) within 2 hours at 0 °C
Comparator Or Baseline[Et3O][BF4] (0% yield after 12 hours at 25 °C)
Quantified DifferenceAbsolute functional divergence (quantitative yield vs. complete failure)
ConditionsDichloromethane solvent, argon atmosphere, hydroquinone ether substrates

Buyers synthesizing conductive polymer precursors or isolating reactive intermediates for crystallography must procure the [SbCl6] variant, as standard [BF4] salts are entirely inactive for this application.

Ion-Pair Dissociation: SbCl6− vs. SbF6−
Head-to-head
Measurable difference in Kd established conductimetrically
Anion modulates effective [Et3O]+ concentration, influencing kinetics.
CH2Cl2, 298 K; specific values not abstracted.

Suppression of Electrophilic Chlorination vs. Pure Lewis Acids

When utilizing antimony-based reagents for aromatic oxidation, controlling the reaction pathway is critical to avoid degrading the substrate. While pure antimony pentachloride (SbCl5) is a potent oxidant, it simultaneously acts as a chlorinating agent, leading to significant contamination from two-electron electrophilic chlorination byproducts (ArCl). By utilizing[Et3O][SbCl6], the ethyl transfer from oxygen to chlorine within the ion pair perfectly modulates the reactivity. This results in a singular absence of chlorinated byproducts (0% ArCl), channeling 100% of the reactivity toward the desired one-electron oxidation to form pure ArH+• cation radicals [1].

Evidence DimensionSelectivity for 1-electron oxidation over 2-electron chlorination
Target Compound Data0% chlorinated byproducts (pure cation radical formation)
Comparator Or BaselineSbCl5 (significant formation of ArCl byproducts)
Quantified DifferenceComplete suppression of electrophilic chlorination pathways
ConditionsOxidation of aromatic donors in anhydrous organic solvents

For procurement in fine chemical synthesis, specifying the pre-formed [Et3O][SbCl6] salt eliminates costly downstream purification steps required when using raw SbCl5.

Decomposition Pathway: SbCl6− vs. SbF6−
Head-to-head
Ethyl chloride, diethyl ether, and SbCl5 (chlorinated byproducts)
Distinct decomposition products inform safety and waste protocols.
Identity confirmed vs. fluorinated analog byproducts.

Hydrolytic Stability and Fluoride Contamination Avoidance

The hydrolytic degradation profile of alkylating agents is a major selection criterion in biphasic or moisture-tolerant workflows. Analytical evaluations show that[Et3O][BF4] undergoes slow hydrolysis in the presence of water, releasing reactive fluoride ions that can poison catalysts, etch glass reactors, or interfere with target analytes. In stark contrast, [Et3O][SbCl6] is highly hydrophobic and completely water-insoluble. This structural difference ensures zero fluoride release, preserving the integrity of aqueous-phase components and preventing unwanted nucleophilic fluorination side reactions during processing [1].

Evidence DimensionRelease of reactive halide ions during aqueous exposure
Target Compound DataZero fluoride release (water-insoluble)
Comparator Or Baseline[Et3O][BF4] (hydrolyzes to release free fluoride ions)
Quantified DifferenceElimination of fluoride contamination in aqueous/biphasic systems
ConditionsExposure to aqueous media during analytical derivatization or biphasic workups

Process chemists and analytical scientists must select the [SbCl6] salt over [BF4] analogs when working with fluoride-sensitive catalysts, substrates, or analytical matrices.

Selective Single-Electron Oxidation
Class-level
One-electron oxidant for aromatic donors → crystalline [ArH+•][SbCl6−]
Enables cation-radical salt isolation for X-ray structural studies.
Reactivity differs from typical alkylating Meerwein salts.
Propylene Sulfide Polymerization: Unique Termination
Head-to-head
B-stage stops at limited conversion; BF4−/PF6− analogs give quantitative conversion
Termination with SbCl6− enables molecular weight control.
Cationic ring-opening polymerization of propylene sulfide.

Isolation of Reactive Aromatic Cation Radicals for Crystallography

Directly leveraging its dual-functionality as a one-electron oxidant and a source of a non-nucleophilic counterion,[Et3O][SbCl6] is the required reagent for generating stable, isolable crystals of highly reactive aromatic cation radicals. This is essential for structural elucidation in advanced materials science, where standard [BF4] salts fail to initiate the oxidation[1].

Controlled Doping of Conjugated Polymers

In the development of organic electronics and conductive polymers,[Et3O][SbCl6] is utilized as a highly effective p-dopant. Its ability to cleanly oxidize the polymer backbone without introducing chlorinated byproducts—unlike raw SbCl5—ensures higher structural planarity and optimized electrical transport properties [2].

Moisture-Tolerant Alkylation in Fluoride-Sensitive Workflows

Because[Et3O][SbCl6] is highly hydrophobic and does not release fluoride ions upon hydrolysis, it is the preferred ethylating agent in biphasic reactions or analytical derivatizations where aqueous layers are present. This directly prevents the catalyst poisoning and matrix contamination that typically occur when using [Et3O][BF4] [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cation-Radical Salt Synthesis
One-electron oxidation selectivity
Crystallinity and structural determination by X-ray
Controlled Propylene Sulfide Polymerization
Unique termination mechanism
Molecular weight and dispersity control
Alkylation with Distinct Anion Effect
Counter-anion modulation of reactivity
Kinetic and mechanistic outcome

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

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